molecular formula C10H7F3O2 B2577288 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1410819-23-6

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B2577288
CAS RN: 1410819-23-6
M. Wt: 216.159
InChI Key: DYBOZKSUIBJLJN-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid, also known as TFPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclopropane derivative that contains a trifluorophenyl group and a carboxylic acid group. TFPCCA has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of the enzyme pyruvate dehydrogenase kinase. Pyruvate dehydrogenase kinase is an enzyme that regulates the activity of pyruvate dehydrogenase, which is involved in the conversion of glucose to energy in cells. Cancer cells have increased glucose metabolism, and the inhibition of pyruvate dehydrogenase kinase by 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid leads to a decrease in glucose metabolism and energy production in cancer cells. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid inhibits the activity of pyruvate dehydrogenase kinase, leading to a decrease in glucose metabolism and energy production in cancer cells. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid also inhibits the production of inflammatory cytokines, leading to its potential anti-inflammatory effects. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has been shown to reduce pain in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has several advantages for laboratory experiments. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is a small molecule that can be easily synthesized using various methods. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has been shown to have potent anticancer effects and potential anti-inflammatory and analgesic effects. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has also been shown to be relatively safe and well-tolerated in animal studies. However, 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has some limitations for laboratory experiments. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is a relatively new compound, and its pharmacokinetics and toxicity profile are not well-understood. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid may also have limited solubility and stability in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid. One future direction is the optimization of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid synthesis methods to obtain higher yields and purity. Another future direction is the investigation of the pharmacokinetics and toxicity profile of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid in animal models. The development of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid as an anticancer agent and potential anti-inflammatory and analgesic agent also requires further investigation. The investigation of the mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid and its effects on glucose metabolism and energy production in cancer cells is also an important area of future research.

Synthesis Methods

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can be synthesized using various methods, including the Grignard reaction, Suzuki coupling, and Heck reaction. The Grignard reaction involves the reaction of a trifluorophenylmagnesium bromide reagent with cyclopropane-1,1-dicarboxylic acid diethyl ester. The resulting product is then hydrolyzed to obtain 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid. The Suzuki coupling method involves the reaction of a trifluorophenylboronic acid reagent with cyclopropane-1,1-dicarboxylic acid diethyl ester in the presence of a palladium catalyst. The Heck reaction involves the reaction of a trifluorophenyl halide reagent with cyclopropane-1,1-dicarboxylic acid diethyl ester in the presence of a palladium catalyst. These methods have been optimized to obtain high yields of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has been studied extensively for its potential therapeutic applications. One of the major areas of research is the development of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid as an anticancer agent. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid exerts its anticancer effects by inhibiting the activity of the enzyme pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism in cancer cells. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has also been studied for its potential anti-inflammatory and analgesic effects. 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models of inflammation and pain.

properties

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBOZKSUIBJLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid

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